![molecular formula C19H18N2O2S2 B2369391 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate CAS No. 1396709-88-8](/img/structure/B2369391.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

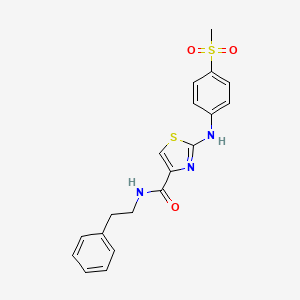

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Evaluation

A study highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate, demonstrating their effectiveness against a range of bacterial and fungal pathogens. This method offers a rapid and efficient route to synthesize pharmacologically active compounds, showcasing potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).

Molecular Docking and Analgesic Anti-inflammatory Agents

Another research effort synthesized novel compounds with structures related to the target chemical, assessing them for analgesic and anti-inflammatory activities. The study also employed in-silico molecular docking simulations to explore the compounds' interactions with the enzyme COX-II, suggesting potential applications in pain and inflammation management (Chhajed & Upasani, 2016).

Antifungal Activity and Molecular Docking Studies

Research on azetidinones, including compounds structurally similar to this compound, demonstrated moderate to good antifungal activity. These compounds were also subjected to molecular docking studies to understand their potential mechanisms of action, indicating their applicability in antifungal drug development (Toraskar et al., 2009).

Fluorimetric Sensor for Metal Ions

A study focused on the synthesis of a chemosensor based on the benzothiazole unit for detecting Cu2+ and Hg2+ ions in semi-aqueous media. This work illustrates the compound's potential use in environmental monitoring and chemical sensing technologies, showing how such molecules can be designed for selective ion detection (Wagh et al., 2015).

Antimicrobial Properties of Thiazolidinones and Azetidinones

Compounds incorporating the benzothiazole unit, including thiazolidin-4-ones and azetidin-2-ones, have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. This research underscores the potential of such derivatives in creating new antimicrobial agents, pointing to broad applications in combating infectious diseases (Gilani et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit cox-1 inhibitory activity .

Mode of Action

Based on the structure and the known activities of similar compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been found to exhibit anti-inflammatory activities, suggesting that they may affect pathways related to inflammation .

Result of Action

Similar compounds have been found to exhibit weak cox-1 inhibitory activity , which could result in anti-inflammatory effects.

properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-benzylsulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c22-18(13-24-12-14-6-2-1-3-7-14)23-15-10-21(11-15)19-20-16-8-4-5-9-17(16)25-19/h1-9,15H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDMCJUQJFZUHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CSCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)

![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2369323.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)

![10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B2369328.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2369329.png)